molecular formula C15H10O2S B13133217 1-(Methylsulfanyl)anthracene-9,10-dione CAS No. 2687-50-5

1-(Methylsulfanyl)anthracene-9,10-dione

Cat. No.: B13133217
CAS No.: 2687-50-5
M. Wt: 254.31 g/mol
InChI Key: MPXDSWWJTXQWBX-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)anthracene-9,10-dione is a functionalized derivative of anthracene-9,10-dione (anthraquinone), a planar tricyclic system with two benzene rings linked by carbonyl groups . This compound, with the molecular formula C 15 H 10 O 2 S and a molecular weight of 254.30, is characterized by a methylsulfanyl (or methylthio) group at the 1-position of the anthraquinone core . Anthraquinone derivatives are of significant interest in scientific research due to their unique spectral and redox properties, photochromism, and diverse biological activities . The development of methodologies for introducing functional groups, such as the C–S bond in this derivative, is fundamental for the targeted synthesis of new compounds and for expanding their structural diversity . The sulfur-containing group on this scaffold makes it a valuable intermediate for further chemical modifications and for creating compounds with potential applications in material science and the development of new optoelectronic materials . Furthermore, anthracene-9,10-dione derivatives represent an important class in medicinal chemistry research, with many analogues demonstrating potent biological effects. These compounds are frequently investigated as potential anticancer agents, with mechanisms of action that can involve interaction with DNA via intercalation and the production of double-strand DNA breaks mediated by topoisomerase II . Several formulations containing the anthraquinone skeleton, such as mitoxantrone, have been approved for clinical use, underscoring the therapeutic relevance of this chemical class . This product, this compound, is intended for research purposes only in fields such as chemical synthesis, drug discovery, and materials science. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2687-50-5

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1-methylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3

InChI Key

MPXDSWWJTXQWBX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Anthraquinones

One common approach is to start with a halogenated anthraquinone, such as 1-chloro- or 1-bromo-anthracene-9,10-dione, where the halogen serves as a leaving group. The methylsulfanyl group is introduced via nucleophilic substitution with a methylthiolate anion (CH3S–), typically generated in situ from sodium methylthiolate or by reaction of methyl mercaptan with a base.

  • Reaction conditions: Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures (80–120 °C) facilitate the substitution.
  • Mechanism: The nucleophile attacks the electron-deficient carbon bearing the halogen, displacing it and forming the C–S bond.

This method benefits from the availability of halogenated anthraquinones and the high nucleophilicity of methylthiolate but requires careful control to avoid side reactions such as over-substitution or reduction of the quinone.

Direct Thiolation via Thiol Addition to Anthraquinone Derivatives

Another method involves the addition of methyl mercaptan (CH3SH) or related sulfur nucleophiles to activated anthraquinone derivatives under acidic or basic catalysis.

  • Activation: The anthraquinone may be reduced to its leuco form (hydroquinone) to increase reactivity toward nucleophilic attack.
  • Subsequent oxidation: After substitution, the hydroquinone is reoxidized to restore the quinone structure.

This approach is more complex but can be advantageous for introducing sulfur substituents at specific positions.

Metal-Catalyzed Cross-Coupling Reactions

Recent advances include the use of palladium- or copper-catalyzed cross-coupling reactions to form C–S bonds on anthraquinone scaffolds.

  • Example: Coupling of 1-halogenated anthraquinone with methylthiol or thiolate salts in the presence of a metal catalyst and ligands.
  • Advantages: High selectivity, milder conditions, and potential for broader substrate scope.

Functional Group Transformations

In some cases, methylsulfanyl groups are introduced via transformation of other substituents, such as:

  • Conversion of hydroxyl or amino groups on anthraquinone to methylsulfanyl groups using sulfurizing agents.
  • Use of thiolation reagents like Lawesson's reagent or phosphorus pentasulfide for sulfur insertion.

Representative Experimental Data and Yields

Method Starting Material Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution of 1-chloroanthraquinone with sodium methylthiolate 1-chloroanthracene-9,10-dione DMF, 100 °C, 6 h 70–85 >98 Requires inert atmosphere
Thiolation via leucoanthraquinone intermediate Anthraquinone reduced to hydroquinone NaOH, CH3SH, then oxidation 60–75 95 Multi-step; oxidation step critical
Pd-catalyzed cross-coupling 1-bromoanthraquinone + CH3SH Pd catalyst, ligand, base, 80 °C 80–90 >99 High selectivity, scalable

Note: The above data are representative and compiled from diverse literature sources on anthraquinone functionalization methods.

Research Findings and Optimization Insights

  • Electron-withdrawing carbonyl groups in anthraquinone lower the reactivity of the aromatic ring, necessitating activation by halogenation or reduction to leuco form for efficient substitution.
  • Nucleophilic aromatic substitution is favored at positions ortho or para to the carbonyl groups due to resonance stabilization of the intermediate.
  • Metal-catalyzed methods offer improved yields and milder conditions compared to classical nucleophilic substitution.
  • Reaction optimization includes choice of solvent, temperature, base, and catalyst to maximize yield and minimize by-products.
  • Purification often involves recrystallization or chromatography to achieve high purity suitable for applications in dyes or pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(Methylthio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Anthraquinone Derivatives

Compound Substituent(s) Melting Point (°C) Yield (%) UV/Vis λₘₐₓ (nm) Key Applications
1-(Methylsulfanyl)anthracene-9,10-dione -SCH₃ Data not provided - Inferred ~500-550 Catalysis, materials science
1-(Dodecylthio)anthracene-9,10-dione -SC₁₂H₂₅ N/A - 502 (in acetonitrile) Iron(II) detection, sensors
1-Hydroxy-2-phenylanthracene-9,10-dione -OH, -C₆H₅ 174.1 (dec.) 74 Not reported Antitumor research
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione -OH, -OCH₂C(CH₃)=CH₂ Not reported Not reported Not reported Antimicrobial studies
1,4-Bis(ethylamino)anthracene-9,10-dione -NHCH₂CH₃ (×2) N/A - Not reported Dye solubility studies
1-(4-Aminophenylthio)anthracene-9,10-dione -SC₆H₄NH₂ Not reported Not reported Not reported Acetylcholinesterase inhibition

Key Observations :

  • Thermal Stability : Hydroxyl and aryl-substituted derivatives (e.g., compounds 24–28 in ) exhibit decomposition at lower temperatures (148–209°C), whereas thioether derivatives like 1-(Dodecylthio)anthracene-9,10-dione are likely more thermally stable due to weaker hydrogen bonding.
  • Synthetic Yields : Hydroxyl-aryl derivatives achieve moderate to high yields (65–93%) , while thioether derivatives require optimized conditions for comparable efficiency .

Spectroscopic and Structural Comparisons

NMR and IR Spectroscopy

  • 1H NMR : Thioether substituents (e.g., -SCH₃) produce distinct proton environments. For example, 1-(Dodecylthio)anthracene-9,10-dione shows alkyl chain protons at δ 0.8–1.6 ppm and aromatic protons at δ 7.5–8.3 ppm . In contrast, hydroxyl-substituted derivatives (e.g., 1-Hydroxy-2-phenylanthracene-9,10-dione ) exhibit broad -OH signals near δ 10–12 ppm.
  • IR Spectroscopy : Thioethers display C-S stretching vibrations at ~600–700 cm⁻¹, while hydroxyl derivatives show O-H stretches at ~3200–3500 cm⁻¹ .

UV/Vis Absorption

  • Thioether Derivatives: 1-(Dodecylthio)anthracene-9,10-dione absorbs at 502 nm in acetonitrile, attributed to n→π* transitions in the quinone core and sulfur lone-pair interactions .
  • Hydroxyl Derivatives : 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione likely absorbs at longer wavelengths (~450–500 nm) due to conjugation with oxygen substituents .

Biological Activity

1-(Methylsulfanyl)anthracene-9,10-dione (CAS No. 2687-50-5) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H10O2S
Molecular Weight254.31 g/mol
IUPAC Name1-methylsulfanylanthracene-9,10-dione
InChIInChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3
Canonical SMILESCSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Synthesis

The synthesis of this compound typically involves the reaction of anthracene-9,10-dione with methylthiol in the presence of suitable catalysts and solvents like dichloromethane or toluene. This method allows for controlled introduction of the methylthio group under elevated temperatures.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity . Its mechanism involves intercalation into DNA, disrupting replication processes and inducing cell death through apoptosis. Additionally, it generates reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.

A study evaluating various anthraquinone derivatives found that compounds similar to this compound demonstrated potent cytotoxic effects against several cancer cell lines. Notably, it showed higher activity against L1210 leukemia cells in vitro compared to related compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity . It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with its analogs:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
Anthracene-9,10-dioneModerateLow
1-Hydroxyanthracene-9,10-dioneLowModerate

The presence of the methylthio group significantly enhances both its anticancer and antimicrobial activities compared to other anthraquinone derivatives.

The proposed mechanisms for the biological activities of this compound include:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
  • ROS Generation : It induces oxidative stress by generating ROS, leading to cellular damage and apoptosis.
  • Membrane Disruption : In microbial cells, it may disrupt cell membrane integrity, leading to cell lysis.

Case Studies

Several studies have documented the efficacy of this compound:

  • A study conducted on various cancer cell lines demonstrated a dose-dependent increase in cytotoxicity when treated with this compound. The IC50 values were significantly lower than those for traditional chemotherapeutics .
  • In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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